

Physical and chemical properties of Ramipril-d5

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Compound of Interest

Compound Name: *Ramipril-d5*

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Ramipril-d5: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of **Ramipril-d5**, tailored for researchers, scientists, and professionals in drug development. This document outlines its fundamental characteristics, analytical methodologies, and its role in understanding the mechanism of action of its non-deuterated counterpart, Ramipril.

Core Physical and Chemical Properties

Ramipril-d5 is a deuterated analog of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor.^{[1][2]} The strategic replacement of five hydrogen atoms with deuterium on the phenyl ring results in a mass-differentiated compound ideal for use as an internal standard in quantitative analyses by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS).^{[1][3][4]} This isotopic labeling maintains virtually identical chemical behavior to Ramipril.^[3]

Quantitative Data Summary

The key physical and chemical properties of **Ramipril-d5** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₂₃ H ₂₇ D ₅ N ₂ O ₅	[3][4][5]
Molecular Weight	421.54 g/mol	[3][5]
CAS Number	1132661-86-9	[3][4][5]
Appearance	White Solid	[2]
Purity	≥99% deuterated forms (d ₁ -d ₅)	[4]
Solubility	Slightly soluble in Chloroform and Methanol.	[4]
Storage Temperature	-20°C	[5]

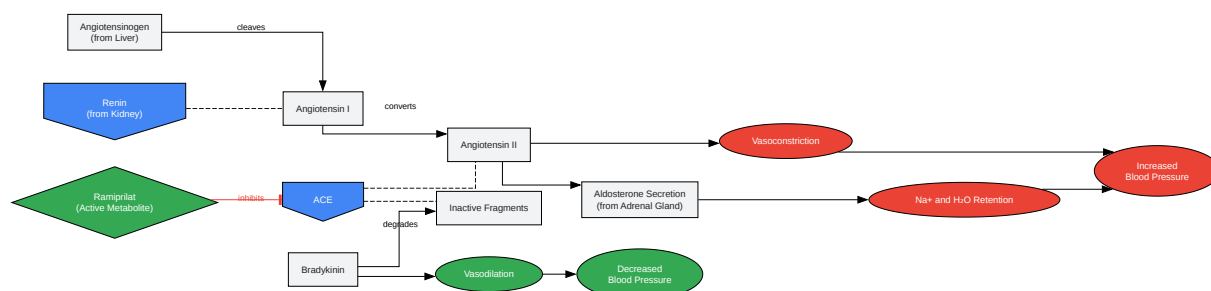
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Ramipril is a prodrug that is metabolized in the liver to its active form, ramiprilat.[6][7][8]

Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[7][9] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[7][10]

By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to angiotensin II.[7][11] Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[10][11][12] The inhibition of angiotensin II formation leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in a decrease in blood pressure.[10][11]

ACE, also known as kininase II, is responsible for the breakdown of bradykinin, a vasodilator.[6][7][9] Inhibition of ACE leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect of Ramipril.[7][11]



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Fig. 1: Mechanism of Action of Ramiprilat on the RAAS Pathway.

Experimental Protocols

Synthesis of Ramipril

While specific synthesis protocols for **Ramipril-d5** are proprietary, the general synthesis of Ramipril involves a multi-step process. A common approach is the coupling of (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine. This is typically followed by debenzylation to yield Ramipril. For **Ramipril-d5**, a deuterated phenyl-containing starting material would be used in the synthesis.

A generalized synthetic scheme involves:

- **Coupling Reaction:** The two key intermediates are coupled using a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an inert organic solvent like dichloromethane or ethyl acetate at room temperature.

- Purification: The resulting intermediate, benzyl ramipril, is purified to remove by-products, such as dicyclohexylurea.
- Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, to yield the final Ramipril product.

Bioanalytical Method for Quantification of Ramipril using Ramipril-d5

Ramipril-d5 is frequently used as an internal standard for the accurate quantification of Ramipril in biological matrices such as human plasma. A validated liquid chromatography-mass spectrometry (LC-MS) method is a common approach.^[13]

Objective: To determine the concentration of Ramipril in human plasma.

Materials:

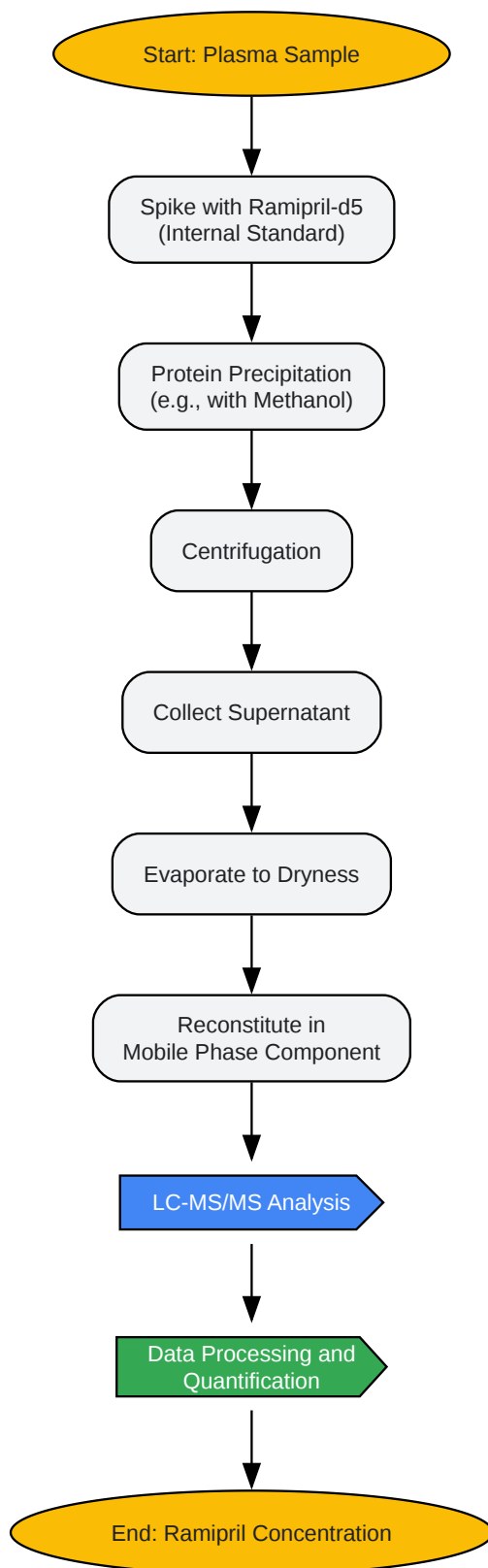
- Analytes: Ramipril and **Ramipril-d5** (internal standard).
- Reagents: Methanol, ammonium chloride, acetic acid, analyte-free human plasma.
- Equipment: HPLC system coupled with a mass spectrometer, analytical column (e.g., ACE C8, 50 mm x 4.6 mm, 5µm), autosampler, centrifuge.

Protocol:

- Preparation of Standard Solutions:
 - Prepare stock solutions of Ramipril and **Ramipril-d5** in methanol.
 - Prepare a series of calibration standards by spiking analyte-free human plasma with known concentrations of Ramipril (e.g., 0.2 to 20.0 ng/mL).^[13]
 - Prepare quality control (QC) samples at low, medium, and high concentrations.
- Sample Preparation (Protein Precipitation):

- To a 100 μ L aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard solution (**Ramipril-d5**).
- Add a protein precipitating agent, such as methanol.
- Vortex the mixture to ensure thorough mixing.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a reconstitution solution (e.g., water:methanol (80:20, v/v) + 1% acetic acid).[13]
- LC-MS Analysis:
 - Chromatographic Separation:
 - Column: ACE C8 (50 mm x 4.6 mm, 5 μ m).[13]
 - Mobile Phase: A gradient elution using a mixture of 0.25 mM ammonium chloride and methanol.[13]
 - Flow Rate: 0.60 to 0.80 mL/min.[13]
 - Injection Volume: 5 μ L.[13]
 - Mass Spectrometric Detection:
 - Utilize an appropriate ionization technique (e.g., electrospray ionization - ESI).
 - Monitor the specific mass-to-charge ratio (m/z) transitions for Ramipril and **Ramipril-d5**.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Ramipril to **Ramipril-d5** against the nominal concentration of the calibration standards.

- Use the calibration curve to determine the concentration of Ramipril in the unknown samples.



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Fig. 2: Experimental Workflow for Bioanalytical Quantification.

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